2-(2-Methylphenoxy)-2-butenedioic acid
Description
2-(2-Methylphenoxy)-2-butenedioic acid is a dicarboxylic acid derivative characterized by a conjugated butenedioic acid backbone (HOOC–CH=CH–COOH) substituted with a 2-methylphenoxy group at the C2 position.
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.196 |
IUPAC Name |
(Z)-2-(2-methylphenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O5/c1-7-4-2-3-5-8(7)16-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6- |
InChI Key |
NAUXWAWDRJZOCN-TWGQIWQCSA-N |
SMILES |
CC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Methylphenoxy)-2-butenedioic acid with structurally related compounds, focusing on functional groups, substituents, and biological implications.
(Methoxyimino)acetate Derivatives ()
Compounds such as 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid] share a phenoxy-substituted aromatic core but differ in their functional groups. Key distinctions include:
- Functional Groups: 490-M18 features a hydroxyimino (–N–OH) and acetic acid (–CH₂COOH) group, whereas the target compound has a butenedioic acid system.
- Substituents: The 2-methylphenoxy group in 490-M18 is attached via a methylene bridge (–CH₂–), increasing steric bulk compared to the direct linkage in the target compound.
Benzoic Acid Derivatives ()
Compounds like 5-CH2-OH-[S2200] [2-(2-{[5-(hydroxymethyl)-2-methylphenoxy]methyl}phenyl)-2-methoxy-N-methylacetamide] exhibit structural complexity with acetamide and hydroxymethylphenoxy groups:
- Functional Groups : The acetamide (–NHCOCH₃) and methoxy (–OCH₃) groups in 5-CH2-OH-[S2200] contrast with the target’s carboxylic acids.
- Physicochemical Properties : The hydroxymethyl (–CH₂OH) substituent likely improves water solubility, whereas the target compound’s dicarboxylic acid system may enhance ionic interactions in biological systems.
Diphenylacetic Acid Derivatives ()
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) features a diphenyl-hydroxylacetic acid structure:
- Functional Groups : The hydroxyl (–OH) and two phenyl groups create a sterically hindered environment absent in the target compound.
- Acidity : The single carboxylic acid group in benzilic acid results in lower acidity (pKa ~3.5) compared to the target’s dual carboxylic acids (estimated pKa1 ~2.0, pKa2 ~4.5).
- Applications : Benzilic acid is used in organic synthesis, whereas the target’s conjugated system may favor metal chelation or polymer chemistry .
Butenedioic Acid Esters ()
The compound 88859-58-9 [2-butenedioic acid, mono[2-[(1-oxo-2-propenyl)oxy]ethyl] ester] shares the butenedioic acid core but differs in substituents:
- Functional Groups : The ester (–COOR) and propenyloxy (–O–CH₂–CH₂–O–CO–CH₂–CH₂–) groups reduce acidity compared to free carboxylic acids.
- Reactivity : Ester groups are prone to hydrolysis, which could limit stability in aqueous environments. In contrast, the target compound’s free acids may exhibit stronger ionic interactions .
Comparative Data Table
Key Research Findings
- Acidity and Reactivity: The dual carboxylic acids in this compound likely render it more acidic and reactive than ester or amide derivatives, favoring applications in catalysis or polymer science.
- Metabolic Stability: Compounds with imino groups (e.g., 490-M18) may exhibit higher metabolic lability or toxicity compared to the target compound’s carboxylic acid system .
- Solubility and Bioavailability : Hydroxymethyl or ester substituents (e.g., 5-CH2-OH-[S2200, 88859-58-9]) improve lipophilicity or solubility, suggesting trade-offs between pharmacokinetics and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
